molecular formula C12H11NO4 B574207 4-(2-Nitroethenyl)-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran CAS No. 178557-15-8

4-(2-Nitroethenyl)-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran

Cat. No.: B574207
CAS No.: 178557-15-8
M. Wt: 233.223
InChI Key: OSQPPRJKZDKNHJ-UHFFFAOYSA-N
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Description

4-(2-Nitroethenyl)-2,3,6,7-tetrahydrofuro2,3-fbenzofuran is a complex organic compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitroethenyl)-2,3,6,7-tetrahydrofuro2,3-fbenzofuran typically involves multiple steps, starting with the construction of the benzofuran ring. One common method is the electrophilic nitration of benzofuran derivatives, which can be achieved using a mixture of nitric acid and acetic anhydride at controlled temperatures . The nitroethenyl group can then be introduced through a condensation reaction with appropriate aldehydes or ketones under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Catalytic processes and continuous flow reactors are often employed to enhance yield and purity while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitroethenyl)-2,3,6,7-tetrahydrofuro2,3-fbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, acetic anhydride, hydrogen gas, palladium catalysts, lithium aluminum hydride, and various bases like sodium hydroxide .

Major Products Formed

The major products formed from these reactions include amino derivatives, ethyl-substituted derivatives, and various substituted benzofuran compounds .

Mechanism of Action

The mechanism of action of 4-(2-Nitroethenyl)-2,3,6,7-tetrahydrofuro2,3-fbenzofuran involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the benzofuran core can intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Nitroethenyl)-2,3,6,7-tetrahydrofuro2,3-fbenzofuran is unique due to its tetrahydrofurobenzofuran core, which imparts distinct chemical and biological properties. This structural complexity enhances its potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

4-(2-nitroethenyl)-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-13(15)4-1-10-9-3-6-16-11(9)7-8-2-5-17-12(8)10/h1,4,7H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQPPRJKZDKNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C3=C(C=C21)OCC3)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724755
Record name 4-(2-Nitroethenyl)-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178557-15-8
Record name 4-(2-Nitroethenyl)-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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